Antifungal Activity: 10- to 100-Fold Superiority Over Voriconazole Against Azole-Resistant C. albicans
Derivatives of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, specifically the lead compound 12 in the Montoir et al. series, demonstrated 10- to 100-fold greater in vitro potency than the clinical comparator voriconazole against two Candida albicans isolates with confirmed azole resistance mechanisms (efflux pump overexpression and/or point substitutions in Erg11p/CYP51) [1]. This activity differential was observed under standardized antifungal susceptibility testing conditions. The scaffold's azole-bearing derivatives retained activity against both fluconazole-susceptible and fluconazole-resistant Candida spp., addressing a key limitation of existing triazole antifungals [1].
| Evidence Dimension | In vitro antifungal potency (fold-activity difference) |
|---|---|
| Target Compound Data | Pyrrolotriazinone-derived azole (compound 12): active against resistant isolates; fold-difference vs. voriconazole = 10× to 100× more active |
| Comparator Or Baseline | Voriconazole (clinical triazole antifungal) |
| Quantified Difference | 10- to 100-fold greater potency |
| Conditions | Two C. albicans isolates with overexpression of efflux pumps and/or specific point substitutions in Erg11p/CYP51 |
Why This Matters
This establishes a defined activity window against clinically relevant azole-resistant fungal strains, a critical selection criterion for antifungal lead development programs facing resistance liabilities.
- [1] Montoir D, Guillon R, Gazzola S, et al. New azole antifungals with a fused triazinone scaffold. Eur J Med Chem. 2020;189:112082. doi:10.1016/j.ejmech.2020.112082. PMID: 32000050. View Source
